2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole, often referred to by its developmental code name CV-11194, is a synthetically derived molecule classified as a benzimidazole derivative. It is best known for its potent and long-acting angiotensin II (AII) receptor antagonistic activity. [] This compound exhibits high selectivity for the AT1 subtype of angiotensin II receptors. [] It serves as a valuable research tool for studying the renin-angiotensin system, particularly in the context of cardiovascular diseases like hypertension. []
The synthesis of 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole involves a multi-step process with several key intermediates. One efficient synthetic route starts with the preparation of 3-amino-2-[[(biphenyl-4-yl)methyl]amino]benzoate. This intermediate is crucial for constructing the benzimidazole core structure. [] Subsequent reactions involve attaching the 2-butyl substituent to the benzimidazole ring and introducing the biphenyltetrazole moiety. Various synthetic approaches have been explored, including the use of trityl protecting groups for the tetrazole ring. [] Further details on the optimized synthesis of CV-11194 and related benzimidazole derivatives can be found in research publications, particularly those focusing on non-peptide angiotensin II receptor antagonists. []
2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole is characterized by a central benzimidazole ring system. A butyl group is attached to the 2-position of the benzimidazole ring. At the 1-position, a biphenylmethyl substituent is present. Notably, a tetrazole ring is linked to the 2' position of the biphenyl moiety. [] This specific arrangement of functional groups contributes to the molecule's high binding affinity for the AT1 receptor. The three-dimensional structure of CV-11194 has been determined using X-ray diffraction, providing valuable insights into its spatial conformation. []
2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole can undergo various chemical reactions. The tetrazole ring, for example, can be selectively protected using trityl groups. [] This protection strategy is often employed during the synthesis of CV-11194 to prevent unwanted side reactions. [] Further research on the reactivity and chemical transformations of this compound might focus on developing novel derivatives with enhanced pharmacological properties or exploring its interactions with specific biological targets.
2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole acts as a competitive antagonist at the angiotensin II type 1 (AT1) receptor. [] This means that it binds to the AT1 receptor, preventing angiotensin II from binding and exerting its biological effects. [, ] Angiotensin II is a hormone that plays a crucial role in regulating blood pressure and electrolyte balance. By blocking the AT1 receptor, CV-11194 inhibits the vasoconstrictor and aldosterone-releasing effects of angiotensin II, ultimately leading to a reduction in blood pressure. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2